![molecular formula C7H11F3O B13583691 2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol is an organic compound with the molecular formula C7H11F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group is attached through a nucleophilic substitution reaction, often using an alkyl halide as the starting material.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
化学反应分析
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-[1-(Trifluoromethyl)cyclobutyl]ethanone.
Reduction: Formation of 2-[1-(Trifluoromethyl)cyclobutyl]ethane.
Substitution: Formation of 2-[1-(Trifluoromethyl)cyclobutyl]ethyl chloride or bromide.
科学研究应用
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.
2-[1-(Trifluoromethyl)cyclobutyl]acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol is unique due to the combination of the trifluoromethyl group and the hydroxyl group attached to a cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H11F3O |
|---|---|
分子量 |
168.16 g/mol |
IUPAC 名称 |
2-[1-(trifluoromethyl)cyclobutyl]ethanol |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(4-5-11)2-1-3-6/h11H,1-5H2 |
InChI 键 |
LGCRLLLOMPOCIB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CCO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
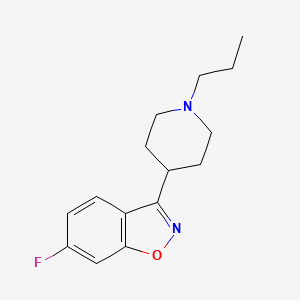
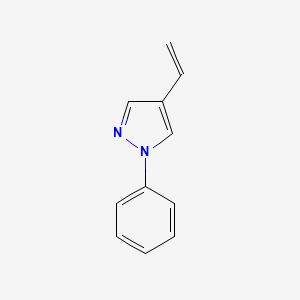
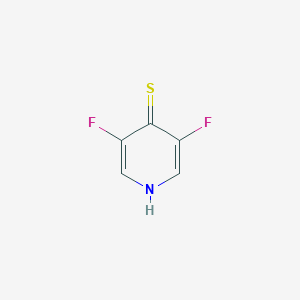
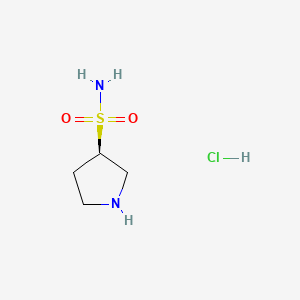

amine](/img/structure/B13583639.png)
aminehydrochloride](/img/structure/B13583647.png)
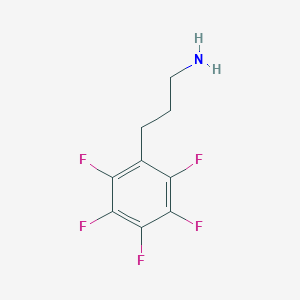
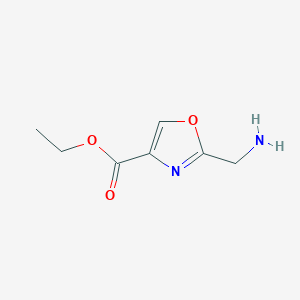


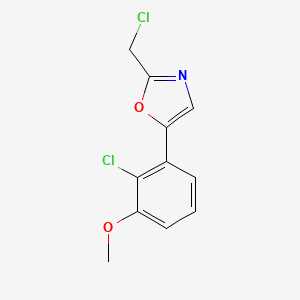
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)
